3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride
Overview
Description
3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is a complex organic compound that features a piperazine ring, a sulfonyl group, and a thiolane ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . .
Mode of Action
The mode of action of a compound is highly dependent on its specific molecular structure and the target it interacts with. Piperazine derivatives are known to interact with various targets due to their versatile structure . .
Biochemical Pathways
Piperazine derivatives can potentially affect various biochemical pathways due to their wide range of biological and pharmaceutical activities . .
Pharmacokinetics
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Piperazine derivatives are known to improve the pharmacological and pharmacokinetic profiles of drug candidates as they serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction leads to the formation of protected piperazines, which can then be deprotected and cyclized to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced thiolane derivatives, and various substituted piperazine derivatives.
Scientific Research Applications
3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activities.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds such as trimetazidine, ranolazine, and aripiprazole share the piperazine ring structure and exhibit similar biological activities.
Sulfonyl compounds: Compounds like sulfonamides and sulfones have similar sulfonyl groups and are used in various medicinal applications.
Thiolane derivatives: Compounds containing thiolane rings are studied for their redox properties and potential biological activities.
Uniqueness
3-(Piperazine-1-sulfonyl)-1lambda6-thiolane-1,1-dione hydrochloride is unique due to its combination of a piperazine ring, a sulfonyl group, and a thiolane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-piperazin-1-ylsulfonylthiolane 1,1-dioxide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4S2.ClH/c11-15(12)6-1-8(7-15)16(13,14)10-4-2-9-3-5-10;/h8-9H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWOUMUORLEOHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)N2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1181457-74-8 | |
Record name | Piperazine, 1-[(tetrahydro-1,1-dioxido-3-thienyl)sulfonyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1181457-74-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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